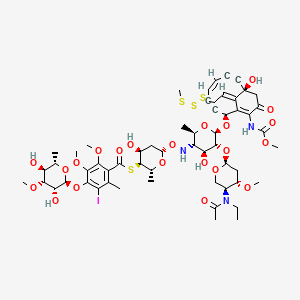

N-Acetyl-Calicheamicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

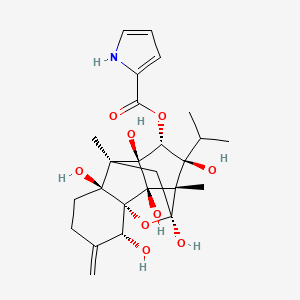

La N-Acetil-Calicheamicina es un potente antibiótico antitumoral enediino derivado de la bacteria Micromonospora echinospora. Este compuesto es conocido por su alta actividad antitumoral y se utiliza como carga citotóxica en conjugados de anticuerpo-fármaco (ADC) para la terapia dirigida del cáncer . Induce daño al ADN, lo que lleva a la muerte celular, convirtiéndola en una herramienta valiosa en oncología .

Mecanismo De Acción

La N-Acetil-Calicheamicina ejerce sus efectos uniéndose al ADN en el surco menor. Tras la unión, experimenta una reacción similar a la ciclización de Bergman, generando una especie diradical. Este diradical abstrae átomos de hidrógeno del esqueleto del ADN, provocando la escisión de la cadena y, en última instancia, la muerte celular . Los objetivos moleculares incluyen el ADN en sí mismo, y las vías involucradas son aquellas relacionadas con el daño y la reparación del ADN .

Compuestos Similares:

Calicheamicina γ1: Otro potente antibiótico antitumoral enediino derivado de la misma bacteria.

Esperamicina: Un compuesto enediino relacionado con propiedades de daño al ADN similares.

Uncialamicina: Otro compuesto enediino utilizado en conjugados de anticuerpo-fármaco, conocido por su efecto de muerte por proximidad.

Unicidad: La N-Acetil-Calicheamicina es única debido a su alta potencia y especificidad en la inducción de daño al ADN. Su incorporación en conjugados de anticuerpo-fármaco permite la administración dirigida a las células cancerosas, minimizando los efectos fuera del objetivo y mejorando la eficacia terapéutica .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-Calicheamicin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is directly attached to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate . This interaction enhances the stability of this compound ADCs .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by causing DNA damage . This compound has been found to be highly efficacious in mouse models of both solid tumor (HER2 + breast cancer) and hematologic malignancies (CD22 + non-Hodgkin lymphoma) .

Molecular Mechanism

The mechanism of action of this compound is quite complex. Once the ADC is internalized and degraded in the lysosome, this compound is activated by reduction of the dimethyl disulfide trigger in the cytosol to form a potent enediyne diradical capable of inducing DNA strand breaks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The resulting homogeneous conjugates possess minimal aggregation and display high in vivo stability with 50% of the drug remaining conjugated to the antibody after 21 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, the administration of ADC weekly at 10 mg/kg/dose and every 3 weeks at 7.5 mg/kg/dose were not tolerated with early euthanasia at 3 days after dose 1 of all animals treated weekly at 10 mg/kg/dose and one animal treated every 3 weeks at 7.5 mg/kg/dose .

Metabolic Pathways

This compound is involved in several metabolic pathways . Disulfide bond cleavage in this compound payload is a key liability that potentially impacts the overall stability of the ADC .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is directly attached to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .

Subcellular Localization

Once the ADC is internalized and degraded in the lysosome, this compound is activated in the cytosol .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de N-Acetil-Calicheamicina involucra varios pasos, incluyendo el acoplamiento de maleimida-PEG-amina con ácido carboxílico derivado de N-Acetil-Calicheamicina en presencia de reactivo de acoplamiento COMU y N,N-diisopropiletilamina en dimetilformamida . El producto se aísla luego mediante cromatografía líquida de alto rendimiento (HPLC) de fase inversa y se almacena congelado .

Métodos de producción industrial: La producción industrial de N-Acetil-Calicheamicina generalmente involucra procesos de fermentación utilizando la bacteria Micromonospora echinospora. El compuesto se extrae y purifica luego a través de una serie de técnicas cromatográficas para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-Acetil-Calicheamicina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Reducción: Los reactivos comunes incluyen agentes reductores como los tioles.

Ciclización: Esta reacción generalmente ocurre bajo condiciones fisiológicas dentro de la célula.

Productos principales formados: El producto principal formado a partir de estas reacciones es la especie diradical que induce roturas de cadena de ADN, lo que lleva a la muerte celular .

Aplicaciones Científicas De Investigación

La N-Acetil-Calicheamicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Biología: Empleado en estudios para comprender los mecanismos de daño y reparación del ADN.

Medicina: Incorporado en conjugados de anticuerpo-fármaco para la terapia dirigida del cáncer, como gemtuzumab ozogamicina e inotuzumab ozogamicina, que se utilizan para tratar la leucemia mieloide aguda y la leucemia linfocítica aguda, respectivamente

Industria: Utilizado en el desarrollo de nuevos terapéuticos anticancerígenos y sistemas de administración de fármacos.

Comparación Con Compuestos Similares

Calicheamicin γ1: Another potent enediyne antitumor antibiotic derived from the same bacterium.

Esperamicin: A related enediyne compound with similar DNA-damaging properties.

Uncialamycin: Another enediyne compound used in antibody-drug conjugates, known for its bystander killing effect.

Uniqueness: this compound is unique due to its high potency and specificity in inducing DNA damage. Its incorporation into antibody-drug conjugates allows for targeted delivery to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Propiedades

Número CAS |

108212-76-6 |

|---|---|

Fórmula molecular |

C57H76IN3O22S4 |

Peso molecular |

1410.4 g/mol |

Nombre IUPAC |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19-/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1 |

Clave InChI |

WPDOZYZAJKUVRZ-DPACUSKXSA-N |

SMILES |

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C |

SMILES isomérico |

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C |

SMILES canónico |

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C |

Origen del producto |

United States |

Q1: How does N-Acetyl-Calicheamicin exert its cytotoxic effects, and what are the downstream consequences?

A1: this compound functions as a DNA-damaging agent. [] It binds to the minor groove of DNA, and upon activation, it undergoes a Bergman cyclization reaction. This leads to the formation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing double-strand DNA breaks. [] These breaks are lethal to rapidly dividing cells, making this compound a potent cytotoxic agent, particularly against cancer cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)